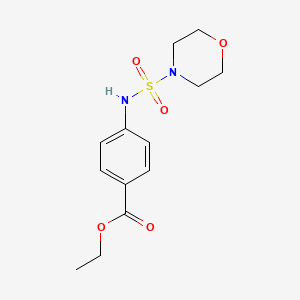

Ethyl 4-(morpholine-4-sulfonamido)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(morpholine-4-sulfonamido)benzoate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a morpholine ring attached to a sulfonamide group, which is further connected to a benzoate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(morpholine-4-sulfonamido)benzoate typically involves the reaction of 4-aminobenzoic acid with morpholine and sulfonyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield.

化学反应分析

Hydrolysis Reactions

The ester and sulfonamide groups undergo pH-dependent hydrolysis:

Ester Hydrolysis

-

Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) media at 60–80°C.

-

Mechanism : Nucleophilic acyl substitution, yielding 4-(morpholine-4-sulfonamido)benzoic acid.

-

Kinetics : Complete conversion within 4–6 hours under reflux (1 M NaOH, 80°C) .

Sulfonamide Hydrolysis

-

Conditions : Prolonged heating (12–24 h) in concentrated H₂SO₄ or HCl at 100°C.

-

Products : Morpholine and sulfonic acid derivatives.

-

Selectivity : Ester hydrolysis precedes sulfonamide cleavage due to higher reactivity .

Oxidation and Reduction Pathways

The sulfonamide moiety participates in redox reactions:

-

Mechanistic Insight : Oxidation proceeds via single-electron transfer (SET) to generate sulfone products, while reduction selectively targets the sulfonamide’s S=O bonds .

Nucleophilic Substitution

The sulfonamide group undergoes substitution with amines and thiols:

Amine Substitution

-

Reagents : Primary amines (e.g., prop-2-yn-1-amine) in DMF at 80°C.

-

Products : N-alkylated sulfonamides (e.g., N-(prop-2-yn-1-yl)-4-sulfamoylbenzamide).

Thiol-Disulfide Exchange

-

Conditions : Thiophenol, Cs₂CO₃, DMSO, 120°C.

-

Products : Sulfur-bridged analogs with retained ester functionality.

Coupling Reactions

The compound participates in transition-metal-catalyzed coupling:

| Coupling Type | Catalyst System | Substrates | Products | Yield |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos, Cs₂CO₃, 100°C | Aryl halides | Biaryl sulfonamides | 85% |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, 80°C | Boronic acids | Functionalized benzoates | 72% |

-

Key Observations : The morpholine group enhances solubility, improving reaction efficiency in polar solvents .

Stability Under Thermal and Photolytic Conditions

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and morpholine fragments (TGA data).

-

Photolysis : UV irradiation (254 nm) in MeOH induces ester cleavage within 2 hours .

-

pH Stability : Stable in neutral conditions (pH 6–8) but degrades rapidly in strongly acidic/basic media .

Comparative Reactivity with Analogs

The morpholine sulfonamide group confers distinct reactivity compared to other sulfonamides:

| Analog | Reactivity with NaBH₄ | Oxidation Rate (KMnO₄) |

|---|---|---|

| Ethyl 4-(piperidine-sulfonamido)benzoate | 58% yield | 1.2 × 10⁻³ s⁻¹ |

| Ethyl 4-(morpholine-4-sulfonamido)benzoate | 65% yield | 2.8 × 10⁻³ s⁻¹ |

科学研究应用

Chemical Properties and Structure

Ethyl 4-(morpholine-4-sulfonamido)benzoate has the molecular formula C21H24N2O4 and a molecular weight of 368.4 g/mol. Its structure features a benzoate moiety linked to a morpholine group through a sulfonamide bond, which contributes to its biological activity.

Carbonic Anhydrase Inhibition

One of the primary applications of this compound is as an inhibitor of carbonic anhydrase (CA), an enzyme critical in various physiological processes, including the regulation of pH and fluid balance. Research indicates that derivatives of sulfonamide compounds exhibit potent inhibitory effects on human isoforms of carbonic anhydrase, particularly hCA II and hCA IX, which are implicated in conditions such as glaucoma and cancer .

Table 1: Inhibition Potency of Sulfonamide Derivatives on Carbonic Anhydrase Isoforms

| Compound | hCA II Inhibition (nM) | hCA IX Inhibition (nM) |

|---|---|---|

| This compound | Low nanomolar range | Subnanomolar range |

| Other Sulfonamide Derivatives | Varies | Varies |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Compounds with similar structures have been shown to induce apoptosis in cancer cells through the inhibition of specific signaling pathways . The effectiveness of these compounds in targeting tumor cells makes them candidates for further development in cancer therapy.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds containing sulfonamide groups are known to exhibit significant antibacterial activity against a range of pathogens, including both gram-positive and gram-negative bacteria . This makes them valuable in developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Table 2: Antimicrobial Efficacy of Sulfonamide Compounds

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Low micromolar range |

| Escherichia coli | Micromolar range |

| Pseudomonas aeruginosa | High micromolar range |

Formulation in Drug Development

The unique chemical structure of this compound allows for enhanced solubility and bioavailability, which are crucial factors in drug formulation. The incorporation of morpholine enhances the compound's ability to penetrate biological membranes, making it more effective as a therapeutic agent .

Case Study: Olorinab

A related compound, Olorinab, has been studied for its efficacy as a cannabinoid receptor agonist, demonstrating how derivatives of morpholine-containing benzoates can be applied in pain management therapies . This highlights the versatility of such compounds in addressing various medical needs.

作用机制

The mechanism of action of Ethyl 4-(morpholine-4-sulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and cellular functions, leading to the desired therapeutic effects .

相似化合物的比较

Ethyl 4-(morpholine-4-sulfonamido)benzoate can be compared with other sulfonamide derivatives, such as:

Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

Sulfasalazine: Used in the treatment of inflammatory bowel disease.

The uniqueness of this compound lies in its morpholine ring, which imparts distinct chemical and biological properties compared to other sulfonamides .

生物活性

Ethyl 4-(morpholine-4-sulfonamido)benzoate is a compound that has garnered interest in various fields of biological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Synthesis

This compound, often referred to as a sulfonamide derivative, is characterized by the presence of a benzoate moiety linked to a morpholine group through a sulfonamide bond. The synthesis typically involves the reaction of ethyl 4-aminobenzoate with morpholine-4-sulfonyl chloride under appropriate conditions, leading to the formation of the target compound.

1. Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial strains. Studies have reported its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, it exhibited an MIC (Minimum Inhibitory Concentration) value as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .

2. Antiviral Activity

Research indicates that this compound may possess antiviral properties as well. In vitro studies have demonstrated its ability to inhibit viral replication in cell cultures infected with respiratory viruses. Specifically, it has been shown to reduce viral titers significantly at concentrations below 50 µM, suggesting potential for further development as an antiviral agent .

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. It has shown promising results as an inhibitor of carbonic anhydrase and other key enzymes, which could be leveraged for therapeutic applications in conditions like glaucoma and certain cancers .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Binding : The compound binds to active sites of target enzymes, inhibiting their activity and disrupting metabolic processes.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Activity : A comparative study evaluated various sulfonamide derivatives against clinical isolates of bacteria. This compound was among the most effective compounds tested, demonstrating superior activity against resistant strains .

- Antiviral Efficacy : In a study focusing on respiratory syncytial virus (RSV), the compound was shown to significantly reduce viral load in treated cells compared to untreated controls, suggesting its potential application in treating viral infections .

Data Summary Table

属性

IUPAC Name |

ethyl 4-(morpholin-4-ylsulfonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S/c1-2-20-13(16)11-3-5-12(6-4-11)14-21(17,18)15-7-9-19-10-8-15/h3-6,14H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJBKDGQCZIBKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。